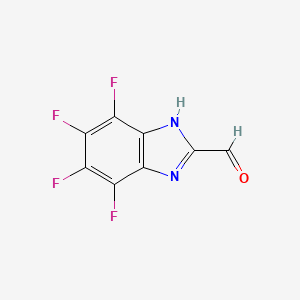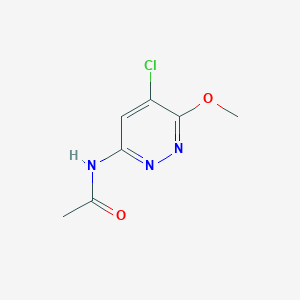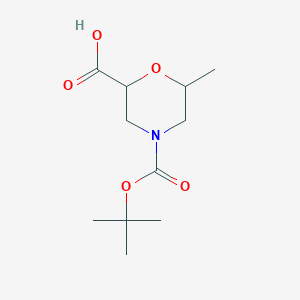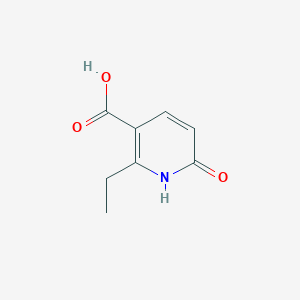![molecular formula C11H19NO B6306271 (1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95% CAS No. 87078-41-9](/img/structure/B6306271.png)
(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one, commonly referred to as BABO, is an organic compound with a molecular formula of C10H19NO. It is a bicyclic molecule with two fused rings, an azabicyclo ring system, and a butyl group. BABO is a chiral compound and exists as two enantiomers, (1R,5S)-BABO and (1S,5R)-BABO. This compound has been studied extensively due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
BABO has been extensively studied due to its potential applications in the field of medicinal chemistry. It has been used as a chiral scaffold for the synthesis of various biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). BABO has also been used as a starting material for the synthesis of novel antifungal agents and as an intermediate for the synthesis of anti-inflammatory agents. In addition, BABO has been used in the synthesis of novel antibiotics and antimalarial agents.
Mecanismo De Acción
The exact mechanism of action of BABO is not yet fully understood. However, it is believed to interact with various biological targets, such as enzymes, receptors, and transporters. BABO has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Additionally, BABO has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
The biochemical and physiological effects of BABO have not been extensively studied. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Additionally, BABO has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. Furthermore, BABO has been shown to have anti-inflammatory and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BABO in laboratory experiments has several advantages. It is a relatively inexpensive and easy to synthesize compound. Additionally, it is a chiral compound, which makes it useful for the synthesis of chiral compounds. However, there are some limitations to the use of BABO in laboratory experiments. It is a relatively unstable compound and is sensitive to light, heat, and oxygen. Furthermore, it has a low solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of BABO in medicinal chemistry are numerous and the research in this area is ongoing. Future research should focus on the development of novel compounds based on the BABO scaffold. Additionally, further research should be conducted to elucidate the exact mechanism of action of BABO and its biochemical and physiological effects. Furthermore, research should focus on the development of more efficient and cost-effective synthesis methods for BABO. Finally, further research should be conducted to identify new potential applications of BABO.
Métodos De Síntesis
The synthesis of BABO has been reported in several studies. The most commonly used method is the reaction of 8-azabicyclo[3.2.1]octan-3-one with butan-2-ol in the presence of a catalyst, such as p-toluenesulfonic acid. This reaction proceeds via an intramolecular nucleophilic substitution reaction, resulting in the formation of BABO. Other methods have also been reported, such as the reaction of 8-azabicyclo[3.2.1]octan-3-one with butan-2-amine in the presence of a catalyst, such as p-toluenesulfonic acid.
Propiedades
IUPAC Name |
(1R,5S)-8-butan-2-yl-8-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-3-8(2)12-9-4-5-10(12)7-11(13)6-9/h8-10H,3-7H2,1-2H3/t8?,9-,10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBCGRGDNNZECJ-PBINXNQUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2CCC1CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1[C@@H]2CC[C@H]1CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-butan-2-yl-8-azabicyclo[3.2.1]octan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6306201.png)



![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)
![(+/-)-tert-Butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate, 98%](/img/structure/B6306221.png)






